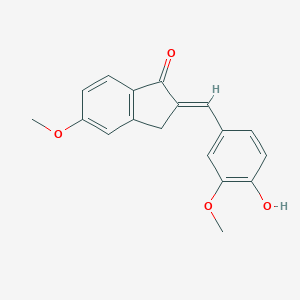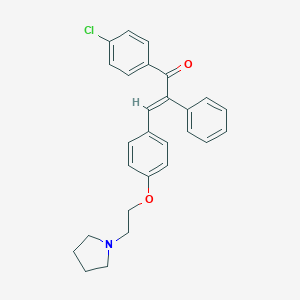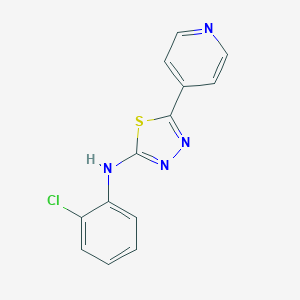
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research. In
作用機序
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone exerts its effects through the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
実験室実験の利点と制限
One advantage of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone. One area of research is the development of more efficient synthesis methods for 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, which could increase its availability for research purposes. Another area of research is the investigation of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone and its potential for use in combination with other anti-cancer agents.
合成法
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can be synthesized through a multi-step process, starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with indan-1-one in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as sulfuric acid. The final product, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, is obtained after purification through recrystallization.
科学的研究の応用
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been extensively studied for its potential use in various scientific research applications. One of the key areas of research is its potential as an anti-cancer agent. Studies have shown that 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in cancer treatment. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
製品名 |
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C18H16O4/c1-21-14-4-5-15-12(10-14)9-13(18(15)20)7-11-3-6-16(19)17(8-11)22-2/h3-8,10,19H,9H2,1-2H3/b13-7+ |
InChIキー |
JFCINICPADEORI-NTUHNPAUSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C2 |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)










